2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is an organic compound that features a dioxane ring substituted with a thienylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of a thienylmethylene precursor with a dioxane derivative. One common method includes the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . This reaction is known to tolerate acid-sensitive groups, making it versatile for various synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.
Reduction: H2/Ni or H2/Rh under high pressure.
Substitution: LiAlH4 in ether or NaBH4 in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act by binding to active sites or modulating signaling pathways, leading to various biological responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Compounds with similar dioxane rings but different substituents.
1,3-Dioxolanes: Analogous compounds with a five-membered ring structure.
Benzothiadiazines: Compounds with a similar sulfur-containing ring structure.
Uniqueness
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione is unique due to its specific thienylmethylene substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c1-11(2)14-9(12)8(10(13)15-11)6-7-4-3-5-16-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWFXIJTIAJXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CS2)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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